叔丁基 3-(氰亚甲基)氮杂环丁烷-1-羧酸盐

概述

描述

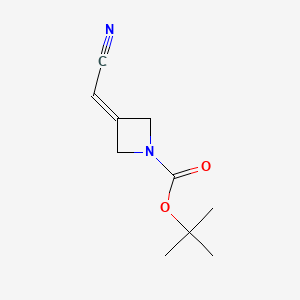

“tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate” is a chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 and a density of 1.215 .

Synthesis Analysis

The synthesis of “tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate” involves several stages . The starting material is diethyl cyanomethyl phosphate, which is reacted with potassium tert-butoxide in tetrahydrofuran under an inert atmosphere . This is followed by the addition of an intermediate, and the reaction mixture is stirred at a controlled temperature for several hours . The reaction solution is then slowly warmed and stirred for an additional period of time . After completion, the reaction mixture is treated with an aqueous sodium chloride solution, and the layers are separated . The organic phases are combined and washed with brine, yielding the product .Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate” consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate” is a solid at 20 degrees Celsius . It has a boiling point of 309.7±35.0 °C . It should be stored under an inert gas at 2-8°C .科学研究应用

Synthesis of Baricitinib

This compound is used in the synthesis of Baricitinib , a drug used for the treatment of moderate to severe rheumatoid arthritis . Baricitinib is an oral and selective reversible inhibitor of the JAK1 and JAK2 and displays potent anti-inflammatory activity .

Green and Facile Synthesis

The compound is involved in a green and cost-effective synthesis method for further scale-up production of Baricitinib . This synthetic method employs commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor to yield important quaternary heterocyclic intermediates .

Industrial Production

The compound is suitable for industrial production due to its reasonable and green procedure . It’s used in the synthesis of an industrially important quaternary heterocyclic intermediate for Baricitinib .

Horner-Emmons Reaction

The compound is used in the Horner-Emmons reaction of tert-butyl-oxoazetidine-carboxylate followed by sulfonamidation, nucleophilic addition, and subsequent Suzuki-coupling reaction .

Synthesis of Functionalized Azetidines

The compound is used in the synthesis of functionalized azetidines . Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

Reactivity of Azetidines

The compound is used in the study of the reactivity of azetidines . The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization by N–C bond cleavage .

安全和危害

“tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate” is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be stored in a well-ventilated place and kept tightly closed .

作用机制

Target of Action

It is known that this compound is used in the synthesis of baricitinib , a drug that targets Janus kinases (JAKs), particularly JAK1 and JAK2 . These kinases play a crucial role in the signaling pathways of various cytokines and growth factors that are important for hematopoiesis and immune cell function .

Mode of Action

As a precursor in the synthesis of baricitinib , it can be inferred that its incorporation into the Baricitinib molecule contributes to the latter’s ability to inhibit JAK1 and JAK2 . This inhibition disrupts the JAK-STAT signaling pathway, reducing inflammation and other responses mediated by this pathway .

Biochemical Pathways

Given its role in the synthesis of baricitinib , it can be inferred that it indirectly affects the JAK-STAT signaling pathway . By inhibiting JAK1 and JAK2, the downstream effects include reduced inflammation and modulation of immune response .

Pharmacokinetics

As a chemical precursor in the synthesis of baricitinib , its properties may contribute to the overall pharmacokinetic profile of the final drug .

Result of Action

As a precursor in the synthesis of baricitinib , it can be inferred that its incorporation into the Baricitinib molecule contributes to the latter’s therapeutic effects, which include reduced inflammation and modulation of immune response .

Action Environment

It is known that this compound should be stored under inert gas at a temperature between 0-10°c . This suggests that factors such as oxygen exposure and temperature can affect its stability.

属性

IUPAC Name |

tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h4H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESFCRTTXQYNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CC#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671859 | |

| Record name | tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | |

CAS RN |

1153949-11-1 | |

| Record name | tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

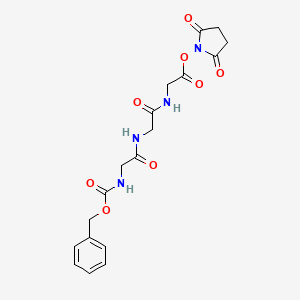

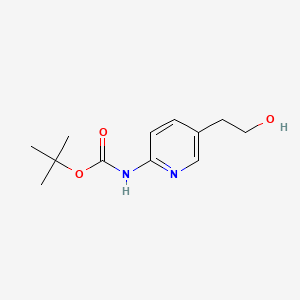

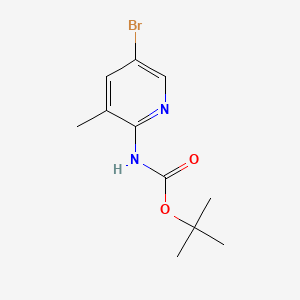

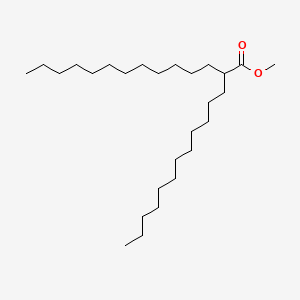

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the significance of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate in pharmaceutical synthesis?

A1: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate serves as a key intermediate in the synthesis of baricitinib []. Baricitinib is a Janus kinase (JAK) inhibitor approved for treating rheumatoid arthritis and alopecia areata. This compound's structure, specifically the cyanomethylene azetidine moiety, is crucial for its interaction with the JAK enzyme active site. The provided research article [] outlines an environmentally friendly and efficient synthetic method for producing this important pharmaceutical intermediate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)